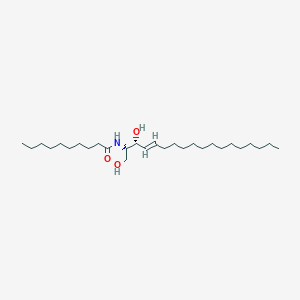

C10 Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVAQFAMZLCAX-NBNLIBPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H55NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420651 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111122-57-7 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

C10 Ceramide: A Technical Guide to its Role in Apoptotic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a variety of cellular processes, including the regulation of programmed cell death, or apoptosis. As a central hub in sphingolipid metabolism, the intracellular concentration of ceramide is tightly controlled and can be increased in response to diverse cellular stresses, such as exposure to chemotherapeutic agents, cytokines, and radiation.[1][2] Among the various ceramide species, which differ in their fatty acid chain length, C10 ceramide has emerged as a significant player in the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound engages and modulates apoptotic signaling pathways, offering valuable insights for researchers in basic science and drug development.

Core Signaling Pathways Modulated by this compound

This compound initiates and participates in a complex network of signaling cascades that converge to execute the apoptotic program. The primary pathways implicated in this compound-induced apoptosis include the intrinsic (mitochondrial) pathway, the stress-activated protein kinase (SAPK) pathways, and the modulation of protein kinase C (PKC) activity and Endoplasmic Reticulum (ER) stress.

The Intrinsic (Mitochondrial) Pathway

The mitochondrion is a central integrator of apoptotic signals, and this compound directly and indirectly targets this organelle to promote cell death. A key event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.[3]

This compound contributes to this process through several mechanisms:

-

Formation of Ceramide Channels: Ceramide can self-assemble within the mitochondrial outer membrane to form large, permeable channels. These channels are capable of allowing the passage of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol.[3]

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of mitochondrial integrity. This compound can promote the translocation of pro-apoptotic Bax from the cytosol to the mitochondria.[4] Once at the mitochondria, Bax can oligomerize and form pores, further contributing to the release of cytochrome c.

-

Induction of Mitochondrial Permeability Transition (MPT): In some cellular contexts, ceramide can induce the MPT, a sudden increase in the permeability of the inner mitochondrial membrane to solutes, leading to mitochondrial swelling and rupture.[5]

The release of cytochrome c into the cytosol is a critical step, as it binds to Apaf-1 and pro-caspase-9 to form the apoptosome, a multi-protein complex that activates caspase-9. Activated caspase-9 then initiates a caspase cascade by cleaving and activating effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[2][6]

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) are key signaling molecules that are activated in response to cellular stress and play a significant role in mediating ceramide-induced apoptosis.[7][8][9]

-

JNK Pathway: this compound can lead to the activation of the JNK signaling cascade.[10] Activated JNK can phosphorylate and modulate the activity of various downstream targets, including members of the Bcl-2 family. For instance, JNK-mediated phosphorylation of the anti-apoptotic protein Bcl-2 can inhibit its function, thereby promoting apoptosis.[11]

-

p38 MAPK Pathway: Similar to the JNK pathway, this compound can also induce the activation of p38 MAPK.[4][12] Activated p38 MAPK can contribute to apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins and the regulation of gene expression.

A proposed mechanism for ceramide-induced activation of these pathways involves the upregulation of thioredoxin-interacting protein (Txnip). Ceramide increases the expression of Txnip, which in turn binds to and inhibits thioredoxin. This relieves the inhibitory effect of thioredoxin on apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of both the JNK and p38 MAPK pathways.[7]

Modulation of Protein Kinase C (PKC)

Protein kinase C (PKC) isoforms are a family of serine/threonine kinases that are involved in a wide range of cellular processes, including proliferation and survival. The relationship between ceramide and PKC is complex, with evidence suggesting that ceramide can both activate and inhibit different PKC isoforms.[13][14][15]

Some studies suggest that ceramide can inhibit the activity of certain PKC isoforms, such as PKCα, which are often associated with cell survival.[13] By inhibiting these pro-survival signals, ceramide can tip the cellular balance towards apoptosis. Conversely, other studies indicate that low concentrations of ceramide can activate atypical PKC isoforms like PKCζ, which can then participate in stress signaling pathways that may, under certain conditions, contribute to cell death.[14][16]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a state of cellular stress known as the unfolded protein response (UPR) or ER stress. Prolonged or severe ER stress can trigger apoptosis.

This compound has been shown to induce ER stress, which can contribute to its pro-apoptotic effects. Ceramide can disrupt ER calcium homeostasis, leading to the activation of the UPR.[17] This can result in the upregulation of pro-apoptotic transcription factors like CHOP and the activation of JNK, further amplifying the apoptotic signal.[17]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, though it is important to note that the specific effective concentrations can vary between different cell types.

| Cell Line | This compound Concentration | Effect | Reference |

| Human adenoid cystic carcinoma cells | 100 µM | Increased CHOP mRNA expression and JNK phosphorylation | [17] |

| HL-60 | 5 µM | Time- and concentration-dependent growth suppression | [18] |

| Rat heart mitochondria | Not specified | Release of cytochrome c and AIF | [19] |

| Assay | Cell Line | This compound Treatment | Result | Reference |

| Caspase-3 Activity | Rice protoplasts (using C6-ceramide as a model) | 6 hours | Approximately 4-fold increase | [20] |

| Cell Viability | Non-small cell lung cancer cells (A549, PC9) (using C2-ceramide as a model) | 50 µmol/l | Time- and concentration-dependent decrease | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's role in apoptosis. Below are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution.

-

Cell Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the ceramide-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the ceramide stock).

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.[24][25]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: this compound-Induced Mitochondrial Apoptotic Pathway.

Caption: this compound Activation of JNK and p38 MAPK Pathways.

Caption: Modulation of PKC and Induction of ER Stress by this compound.

Conclusion

This compound is a potent inducer of apoptosis that acts through a multifaceted and interconnected network of signaling pathways. Its ability to directly target mitochondria, activate stress-related kinases, modulate PKC activity, and induce ER stress underscores its significance as a key regulator of cell fate. A thorough understanding of these mechanisms is paramount for leveraging ceramide signaling in therapeutic strategies, particularly in the context of cancer and other diseases characterized by aberrant apoptosis. This guide provides a foundational framework for researchers and drug development professionals to explore the complex and promising role of this compound in programmed cell death.

References

- 1. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]

- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide induces hepatocyte cell death through disruption of mitochondrial function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide accumulation accelerates nucleus pulposus cells degradation by p38MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide inhibits IL-2 production by preventing protein kinase C-dependent NF-kappaB activation: possible role in protein kinase Ctheta regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein kinase C inhibition induces apoptosis and ceramide production through activation of a neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceramide induces release of pro-apoptotic proteins from mitochondria by either a Ca2+ -dependent or a Ca2+ -independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of C10 Ceramide in Inducing Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. Emerging evidence has highlighted the pivotal role of sphingolipids, particularly ceramides (B1148491), as key signaling molecules in the induction of senescence. This technical guide focuses on the role of C10 ceramide, a saturated fatty acid ceramide, in driving cells into a senescent state. While much of the research has utilized other short-chain (C2, C6, C8) and long-chain (C16, C18) ceramides as experimental tools, the findings provide a strong framework for understanding the mechanisms likely employed by this compound. This document will detail the signaling pathways, provide quantitative data from relevant studies, and present detailed experimental protocols for investigating ceramide-induced senescence.

Note on Ceramide Analogs: It is important to note that a significant portion of the available quantitative data on ceramide-induced senescence has been generated using short-chain ceramide analogs (e.g., C2, C6, C8 ceramides) due to their cell permeability. While this guide focuses on this compound, data from these analogs will be presented to illustrate the general principles of ceramide-mediated senescence, with the understanding that they serve as valuable surrogates.

Core Signaling Pathways in this compound-Induced Senescence

This compound is implicated in the activation of key tumor suppressor pathways that converge to enforce cell cycle arrest, a hallmark of senescence. The primary pathways involved are the p53/p21 pathway and the Retinoblastoma (Rb) protein pathway. Additionally, Protein Phosphatase 2A (PP2A) has been identified as a direct target of ceramides, playing a crucial role in these signaling cascades.

The p53/p21 Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress. Upon activation by stimuli such as DNA damage or oxidative stress, which can be induced by ceramides, p53 transcriptionally activates a suite of target genes, including the cyclin-dependent kinase (CDK) inhibitor p21. p21, in turn, binds to and inhibits cyclin/CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, leading to a G1 cell cycle arrest.

The Retinoblastoma (Rb) Pathway

The Retinoblastoma (Rb) protein is a key regulator of the G1/S checkpoint of the cell cycle. In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The phosphorylation of Rb by Cyclin D/CDK4/6 and Cyclin E/CDK2 inactivates it, releasing E2F and allowing cell cycle progression. Ceramides promote the accumulation of hypophosphorylated Rb, thereby enforcing the G1 arrest characteristic of senescence. This is achieved, in part, through the p53/p21-mediated inhibition of CDKs and through the direct activation of protein phosphatases that dephosphorylate Rb.[1]

The Role of Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. Studies have shown that ceramides, including those with decanoyl (C10) acyl chains, can directly activate the heterotrimeric form of PP2A.[2][3] This activation of PP2A by ceramide can contribute to the dephosphorylation and inactivation of pro-proliferative kinases such as Akt, and the dephosphorylation and activation of tumor suppressors like Rb.[4][5]

Quantitative Data on Ceramide-Induced Senescence

The following tables summarize quantitative data from studies investigating the effects of exogenous ceramides on cellular senescence.

| Ceramide Analog | Cell Line | Concentration | Effect | Reference |

| C2-ceramide | C2C12 myoblasts | 50 µM | Upregulation of p53 and p21 protein expression. | [6][7] |

| C6-ceramide | WI-38 human diploid fibroblasts | 10-15 µM | Inhibition of DNA synthesis and mitogenesis, induction of retinoblastoma dephosphorylation. | [1] |

| C6-ceramide | Human umbilical vein endothelial cells (HUVECs) | Not specified | 2.4-fold increase in endogenous ceramide levels upon senescence onset. | [8] |

| C2-ceramide | MCF-7 breast cancer cells | 20 µM | 1.46-fold increase in PAI-1 mRNA and 5.22-fold increase in TGase II mRNA after 24 hours. | [9] |

| Parameter | Cell Line | Treatment | Result | Reference |

| Endogenous Ceramide Levels | WI-38 human diploid fibroblasts | Replicative Senescence | 4-fold increase in endogenous ceramide levels. | [1] |

| Neutral Sphingomyelinase Activity | WI-38 human diploid fibroblasts | Replicative Senescence | 8-10 fold increase in activity. | [1] |

| Cell Cycle Distribution | C2C12 myoblasts | 50 µM C2-ceramide | Increased proportion of cells in the G2-phase. | [6][7] |

| SA-β-galactosidase Staining | C2C12 myoblasts | 50 µM C2-ceramide | Higher β-galactosidase staining compared to control. | [6][7] |

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is for the qualitative detection of SA-β-galactosidase activity, a common biomarker for senescent cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% (v/v) formaldehyde and 0.2% (v/v) glutaraldehyde in PBS.

-

SA-β-Gal Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Mounting medium with DAPI

Procedure:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with the Fixation Solution for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the SA-β-Gal Staining Solution to the cells, ensuring they are completely covered.

-

Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours. Protect from light.

-

Check for the development of a blue color under a microscope.

-

Aspirate the staining solution and wash the cells with PBS.

-

Mount the coverslips with mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a bright-field microscope to visualize the blue-stained senescent cells and a fluorescence microscope for the DAPI-stained nuclei.

Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI)

This protocol describes the analysis of cell cycle distribution based on DNA content using propidium iodide staining.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% (v/v) Triton X-100 in PBS

-

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

-

The resulting DNA content histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

This compound

Procedure:

-

Seed cells in a multi-well plate suitable for fluorescence measurements.

-

On the day of the experiment, wash the cells with warm, serum-free medium.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Add fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Incubate for the desired treatment period.

-

Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound, as a member of the ceramide family of sphingolipids, plays a significant role in inducing cellular senescence. It exerts its effects by activating critical tumor suppressor pathways, including the p53/p21 and Rb pathways, leading to a robust cell cycle arrest. A key molecular mechanism involves the direct activation of Protein Phosphatase 2A, which can dephosphorylate and modulate the activity of key proteins in these pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-senescent effects of this compound and further elucidate its mechanisms of action. A deeper understanding of how this compound and other ceramides regulate cellular senescence will be invaluable for the development of novel therapeutic strategies for age-related diseases and cancer.

References

- 1. Role of ceramide in cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide activates heterotrimeric protein phosphatase 2A. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metformin limits ceramide-induced senescence in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Ceramide induces endothelial cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C2-Ceramide-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

C10 Ceramide: A Technical Guide to its Role as a Modulator of Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids implicated in a wide array of cellular processes, including the regulation of inflammatory responses. Among the various ceramide species, C10 ceramide (N-decanoyl-sphingosine) is emerging as a significant modulator of inflammation. This technical guide provides an in-depth overview of the current understanding of this compound's role in inflammatory signaling. It details the molecular mechanisms, particularly its influence on the NF-κB and MAPK signaling pathways, and presents quantitative data from relevant studies. Furthermore, this document includes detailed experimental protocols for investigating the effects of this compound and provides visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area. While much of the detailed experimental data has been generated using other short-chain ceramides like C2 and C6 as cell-permeable analogs, the fundamental mechanisms are considered to be broadly applicable to this compound.

Introduction to this compound and Inflammation

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in the signaling cascades that govern cellular responses to stress, proliferation, apoptosis, and inflammation.[1][2] The acyl chain length of ceramides can vary, giving rise to distinct biological activities. This compound, a saturated ceramide with a 10-carbon acyl chain, has been investigated for its role in modulating inflammatory pathways.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, controlling the expression of pro-inflammatory cytokines and enzymes.[3] Emerging evidence suggests that this compound can influence these pathways, thereby modulating the inflammatory response.

This compound and Key Inflammatory Signaling Pathways

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

While direct quantitative data for this compound is limited, studies using cell-permeable short-chain ceramides like C2-ceramide have demonstrated a complex, often cell-type and stimulus-dependent, regulation of the NF-κB pathway.[4] Some studies suggest that ceramides can inhibit NF-κB activation induced by certain stimuli, such as lipopolysaccharide (LPS).[5] This inhibition may occur through the suppression of IκB kinase (IKK) activity, which is crucial for IκBα degradation.[5] Conversely, other studies indicate that ceramides can also promote NF-κB activation, potentially through different mechanisms or in different cellular contexts.[3]

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines. These pathways are involved in the regulation of cytokine production, cell proliferation, and apoptosis.

Studies on short-chain ceramides have shown that they can activate the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[6][7] The activation of these pathways can lead to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. For instance, ceramide-induced activation of p38 MAPK and JNK can contribute to the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[8]

Quantitative Data on Ceramide's a Modulator of Inflammatory Responses

The following tables summarize quantitative data from studies investigating the effects of short-chain ceramides on inflammatory markers. It is important to note that these studies did not specifically use this compound, but the data provides a valuable reference for its potential effects.

Table 1: Effect of Ceramides on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Cell Type | Stimulus | Ceramide Analog | Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS | C2-ceramide | 10-50 µM | Inhibition of NO and PGE2 production | [5] |

| Murine Macrophages | LPS | C2-ceramide | Not specified | Potentiation of PGE2 production | [9] |

Table 2: Effect of Ceramides on Cytokine Production

| Cell Type | Stimulus | Ceramide Analog | Concentration | Cytokine | Effect | Reference |

| Mast Cells | LPS | C8-ceramide | Not specified | IL-5, IL-10, IL-13 | Reduced production | [8] |

| Macrophages | LPS | C8-ceramide | Not specified | IL-6, TNF-α | Reduced production | [8] |

| THP-1 Monocytes | TNF-α | CERK inhibitor | Not specified | IL-1β, MCP-1 | Reduced secretion | [10] |

Table 3: Effect of Ceramides on Inflammatory Gene and Protein Expression

| Cell Type | Stimulus | Ceramide Analog | Concentration | Target | Effect | Reference |

| RAW 264.7 Macrophages | LPS | C2-ceramide | 10-50 µM | iNOS, COX-2 | Inhibition of induction | [5] |

| Human Mammary Epithelial Cells | - | C2- or C6-ceramide | Not specified | COX-2 | Increased protein and mRNA levels | [11] |

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on inflammatory responses in cell culture. These should be optimized for specific cell types and experimental questions.

Preparation and Administration of this compound

This compound is a lipid and requires a specific protocol for solubilization and delivery to cells in culture.

Materials:

-

This compound (N-decanoyl-sphingosine)

-

Ethanol (B145695) or DMSO (cell culture grade)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.

-

To prepare a working solution, complex the this compound with BSA. A common method is to slowly add the ceramide stock solution to a BSA solution (e.g., 10% w/v in serum-free medium) while vortexing to facilitate binding. The final molar ratio of ceramide to BSA should be optimized, but a 1:1 to 5:1 ratio is a common starting point.

-

Incubate the ceramide-BSA complex at 37°C for 15-30 minutes.

-

Dilute the ceramide-BSA complex in complete cell culture medium to the desired final concentration for treating cells.

-

Always include a vehicle control (BSA in medium with the same final concentration of ethanol or DMSO) in your experiments.

References

- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide signalling and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB pathway play a role in SCD1 deficiency-induced ceramide de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C-induced activation of a ceramide/protein phosphatase 1 pathway leading to dephosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide upregulation causes pulmonary cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

The De Novo Synthesis Pathway of Short-Chain Ceramides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the de novo synthesis pathway for short-chain ceramides (B1148491). It is designed to serve as a core resource for professionals in research and drug development, offering detailed information on the enzymatic cascade, subcellular localization, and key regulatory mechanisms. This guide also includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and further investigation of this critical metabolic pathway.

Introduction to De Novo Ceramide Synthesis

Ceramides are central bioactive lipids that function as both structural components of cellular membranes and critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The de novo synthesis pathway, originating in the endoplasmic reticulum, is a fundamental route for generating ceramides from basic precursors.[3] This pathway is particularly significant as it establishes the initial pool of ceramides with varying acyl chain lengths, which in turn dictates their subsequent metabolic fate and biological function. Short-chain ceramides, typically those with C14 to C16 acyl chains, have distinct roles in cellular signaling and have been implicated in various pathological conditions.[4][5]

The Enzymatic Cascade of De Novo Short-Chain Ceramide Synthesis

The de novo synthesis of short-chain ceramides is a four-step enzymatic process that primarily occurs on the cytosolic face of the endoplasmic reticulum (ER).[6]

Step 1: Condensation of L-serine and Palmitoyl-CoA

The pathway is initiated by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and a fatty acyl-CoA. For the synthesis of the sphingoid backbone, palmitoyl-CoA (C16) is the predominant substrate.[6] SPT is a complex composed of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3.[7]

Step 2: Reduction of 3-Ketosphinganine

The product of the SPT reaction, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (KDSR) , utilizing NADPH as a cofactor.[8]

Step 3: N-acylation of Sphinganine by Ceramide Synthases (CerS)

The addition of a fatty acyl chain to sphinganine is catalyzed by a family of six Ceramide Synthases (CerS1-6) .[9][10] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, thereby determining the acyl chain composition of the resulting dihydroceramide (B1258172). For the synthesis of short-chain ceramides, CerS5 and CerS6 are the key enzymes, preferentially utilizing myristoyl-CoA (C14-CoA) and palmitoyl-CoA (C16-CoA) as substrates.[11][12]

Step 4: Desaturation of Dihydroceramide

The final step is the introduction of a trans-double bond at the 4,5-position of the sphinganine backbone of dihydroceramide by Dihydroceramide Desaturase 1 (DEGS1) , which converts dihydroceramide into ceramide.[7]

Subcellular Localization

The entire de novo synthesis pathway is primarily localized to the endoplasmic reticulum.[6] There is also evidence of ceramide synthase activity in mitochondria-associated membranes (MAM), a specialized region of the ER in close contact with mitochondria.[13] Once synthesized, ceramides can be transported to the Golgi apparatus for further metabolism into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[14]

Quantitative Data

Substrate Specificity of Ceramide Synthases (CerS)

The diversity of ceramide species is largely determined by the substrate specificity of the six CerS isoforms. The following table summarizes the preferential fatty acyl-CoA substrates for each CerS, with a focus on those responsible for short-chain ceramide synthesis.

| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrates | Resulting Ceramide Species | Primary Tissue Expression |

| CerS5 | C14:0-CoA, C16:0-CoA, C18:0-CoA[12] | C14-, C16-, C18-Ceramides | Low levels in most tissues, higher in lung[12] |

| CerS6 | C14:0-CoA, C16:0-CoA[3][11] | C14-, C16-Ceramides | Expressed in most tissues at low levels[12] |

| CerS1 | C18:0-CoA[11] | C18-Ceramide | Muscle, Neurons[12] |

| CerS2 | C22:0-C26:0-CoA[14] | Very-long-chain Ceramides | Broadly expressed |

| CerS3 | C18:0-C24:0-CoA (broad)[11] | Broad range of Ceramides | Epidermis, Testis[12] |

| CerS4 | C18:0-C22:0-CoA[12] | C18- to C22-Ceramides | Broadly expressed |

Kinetic Parameters of CerS5 and CerS6

Detailed kinetic parameters for human CerS5 and CerS6 with short-chain acyl-CoAs are not extensively documented in a consolidated manner. However, studies on overexpressed enzymes provide some insights. The Vmax of CerS3 towards sphinganine was found to increase significantly in the presence of Acyl-CoA-binding protein (ACBP), highlighting the potential for regulatory proteins to influence kinetic parameters.[15]

| Enzyme | Substrate | Km | Vmax | Conditions | Reference |

| CerS3 | Sphinganine | - | 55 to 235 pmol/mg/min | In the presence of ACBP | [15] |

Cellular Concentrations of Short-Chain Ceramides

The cellular levels of specific ceramide species can vary significantly depending on the cell type and physiological conditions. C16:0-ceramide is often the most abundant species in several cell lines.[16]

| Cell Line | Ceramide Species | Concentration (pmol/nmol phosphate) | Reference |

| HeLa | C16:0-Ceramide | 0.34 | [17] |

| HeLa | C24:0-Ceramide | 2.16 | [17] |

| HeLa | C24:1-Ceramide | 2.66 | [17] |

Studies have shown that exposure of HeLa cells to ionizing radiation leads to specific increases in mitochondrial C16:0-ceramide.[6] In MCF-7 cells, knockdown of CerS2, a very-long-chain ceramide synthase, leads to an increase in C14:0- and C16:0-ceramides, suggesting a compensatory mechanism.[11]

Experimental Protocols

In Vitro Ceramide Synthase Assay using LC-MS/MS

This protocol is adapted from established methods for measuring ceramide synthase activity in cell or tissue lysates.[18][19]

Materials:

-

Cell or tissue homogenates

-

Sphinganine (substrate)

-

Fatty acyl-CoAs (e.g., C14:0-CoA, C16:0-CoA)

-

Reaction buffer (e.g., HEPES-KOH, pH 7.4, containing MgCl2 and DTT)

-

Internal standard (e.g., C17:0-ceramide)

-

Chloroform (B151607), Methanol (B129727) (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Homogenate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the cell homogenate (e.g., 20-50 µg of protein), sphinganine (e.g., 10 µM), and the specific fatty acyl-CoA (e.g., 50 µM) in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Add the internal standard (e.g., C17:0-ceramide) to each sample for quantification. Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation for LC-MS/MS: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

-

LC-MS/MS Analysis: Analyze the samples using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific ceramide products.

Ceramide Synthase Assay using NBD-Sphinganine and HPLC

This method offers a fluorescent alternative to radiolabeled or mass spectrometry-based assays.[7][20]

Materials:

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoAs

-

Cell or tissue homogenates

-

Methanol

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Setup: Perform the enzymatic reaction as described in the LC-MS/MS protocol, but substitute sphinganine with NBD-sphinganine.

-

Reaction Termination: Terminate the reaction by adding methanol. Centrifuge to pellet the protein.

-

HPLC Analysis: Directly inject the supernatant onto a reverse-phase HPLC column. Separate the fluorescent substrate (NBD-sphinganine) from the product (NBD-dihydroceramide) using an appropriate gradient.

-

Quantification: Quantify the amount of NBD-dihydroceramide formed by integrating the peak area from the fluorescence chromatogram.

Lipid Extraction from Cultured Cells for Ceramide Analysis

This is a general protocol for extracting total lipids, including ceramides, from cultured cells.[8][9]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Chloroform, Methanol

-

Sonicator or homogenizer

Procedure:

-

Cell Harvesting: Harvest cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

-

Lipid Extraction: Resuspend the cell pellet in a single-phase solvent system of chloroform:methanol (e.g., 1:2 v/v). Sonicate or homogenize the sample to ensure complete cell lysis and lipid extraction.

-

Phase Separation: Induce phase separation by adding chloroform and water (or a saline solution) to achieve a final ratio of approximately 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex and centrifuge to separate the phases.

-

Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase, avoiding the protein interface.

-

Drying and Storage: Dry the lipid extract under nitrogen and store at -20°C or -80°C until analysis.

Stable Isotope Labeling of Ceramides in Cultured Cells

Metabolic labeling with stable isotopes allows for the tracking of de novo synthesized ceramides.[21]

Materials:

-

Cultured cells

-

Stable isotope-labeled precursor (e.g., [¹³C]-L-serine or [²H]-palmitic acid)

-

Culture medium

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the regular culture medium with a medium containing the stable isotope-labeled precursor.

-

Incubation: Incubate the cells for a specific period to allow for the incorporation of the label into newly synthesized ceramides. The labeling time can be varied to study the kinetics of synthesis.

-

Lipid Extraction: Harvest the cells and perform lipid extraction as described in protocol 4.3.

-

LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS. Monitor the mass shifts corresponding to the incorporation of the stable isotope in the ceramide species of interest. This allows for the differentiation and quantification of newly synthesized ceramides from the pre-existing pool.

Visualizations

De Novo Ceramide Synthesis Pathway

Caption: The de novo synthesis pathway of short-chain ceramides in the endoplasmic reticulum.

Experimental Workflow for In Vitro Ceramide Synthase Assay

Caption: A generalized workflow for an in vitro ceramide synthase assay using LC-MS/MS.

Logical Relationship of Ceramide Synthase Substrate Specificity

Caption: The relationship between Ceramide Synthase isoforms and their fatty acyl-CoA substrate specificity.

References

- 1. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pp.bme.hu [pp.bme.hu]

- 9. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Changes in ceramide metabolism are essential in Madin-Darby canine kidney cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 18. benchchem.com [benchchem.com]

- 19. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biophysical Impact of C10 Ceramide on Membrane Dynamics and Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical bioactive molecules that modulate cellular processes ranging from signal transduction to apoptosis. Among these, the short-chain C10 ceramide has garnered significant interest for its ability to readily intercalate into cellular membranes and mimic the effects of endogenously produced ceramides. This technical guide provides an in-depth analysis of the impact of this compound on the biophysical properties of cellular membranes, with a particular focus on membrane fluidity and the formation of specialized lipid domains. We will explore the structural basis for this compound's effects, its role in key signaling pathways, and detail the experimental protocols used to investigate these phenomena. Quantitative data from relevant studies are summarized to provide a comprehensive overview for researchers and professionals in drug development.

Introduction: The Significance of this compound in Membrane Biology

Ceramides are central to sphingolipid metabolism and act as potent second messengers in a multitude of cellular signaling cascades.[1] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the length and saturation of the acyl chain are critical determinants of a ceramide's biological function and biophysical impact on membranes.[2][3] Short-chain ceramides, such as this compound (N-decanoyl-sphingosine), are valuable experimental tools due to their increased water solubility and ability to be exogenously delivered to cells, where they effectively mimic the actions of their long-chain counterparts generated in situ.

The plasma membrane is not a homogenous fluid lipid bilayer but is organized into microdomains, or "lipid rafts," enriched in sphingolipids and cholesterol. These domains serve as platforms for signal transduction. The generation of ceramide within these domains, often through the enzymatic activity of sphingomyelinase (SMase), leads to significant alterations in membrane organization and fluidity, impacting a host of cellular events, most notably the induction of apoptosis.[4][5] Understanding the precise biophysical changes induced by this compound is therefore crucial for elucidating its mechanism of action and for the development of therapeutics that target ceramide-mediated pathways.

Biophysical Impact of this compound on Membranes

The introduction of this compound into a lipid bilayer initiates a cascade of biophysical alterations, primarily driven by its unique molecular geometry and capacity for hydrogen bonding.

Induction of Membrane Order and Decreased Fluidity

Saturated ceramides, including short-chain variants like C10, have a pronounced ordering effect on the fluid phospholipid membrane.[2][6] The planar, saturated acyl chain of this compound allows for tight packing with neighboring lipids, leading to a more ordered, gel-like state. This increase in order corresponds to a decrease in membrane fluidity, which can be quantified by various biophysical techniques. The effects of ceramide on membrane fluidity are complex and depend on factors such as acyl chain length and the saturation state of surrounding lipids.[7]

The primary mechanism for this ordering effect is the strong intermolecular hydrogen bonding network that ceramides can form at the membrane interface.[1][4] This, combined with the hydrophobic nature of the molecule, drives the segregation of ceramide into distinct domains.

Formation of Ceramide-Rich Platforms (CRPs)

A hallmark of ceramide's action is the formation of large, highly ordered domains known as ceramide-rich platforms (CRPs).[5][7] These platforms arise from the coalescence of smaller lipid rafts following the generation or introduction of ceramide.[4] Super-resolution microscopy has revealed that CRPs can have an average diameter of approximately 75 nm and are composed of at least 20 ceramide molecules.[8]

These CRPs are biophysically distinct from the surrounding liquid-disordered membrane and even from the liquid-ordered state of typical lipid rafts. They exhibit a gel-like consistency, which has profound implications for the lateral mobility and function of membrane-associated proteins.[4] It has been demonstrated that ceramide can displace cholesterol from lipid rafts, contributing to this reorganization.[9]

This compound in Cellular Signaling

The biophysical alterations induced by this compound are intrinsically linked to its role as a signaling molecule, particularly in the induction of apoptosis.

Apoptosis and Stress Signaling

Ceramide is a well-established mediator of apoptosis in response to a variety of cellular stresses, including treatment with cytokines like tumor necrosis factor-alpha (TNF-α) and chemotherapeutic agents.[10][11] The formation of CRPs is central to this process. These platforms act as scaffolds to recruit and cluster death receptors, such as Fas/CD95, thereby amplifying the apoptotic signal.[7]

Downstream Effector Pathways

Once these signaling platforms are formed, ceramide can influence the activity of various downstream effector proteins. Key ceramide-activated pathways include:

-

Ceramide-Activated Protein Phosphatases (CAPPs): Ceramide directly binds to and activates protein phosphatases, including PP1 and PP2A.[7][12] These phosphatases can dephosphorylate and regulate the activity of key signaling proteins involved in cell survival and apoptosis.

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: The ceramide-mediated signaling cascade often involves the activation of the JNK pathway, a critical regulator of the cellular stress response that can lead to apoptosis.[10][13]

The following diagram illustrates a simplified signaling pathway initiated by the generation of ceramide.

Experimental Protocols

Investigating the biophysical effects of this compound on membranes requires specialized techniques. Below are detailed methodologies for key experiments.

Measurement of Membrane Fluidity using Laurdan (B1674558) Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment in the lipid bilayer.[14] Changes in membrane water content, which correlate with lipid packing and fluidity, cause a shift in Laurdan's emission spectrum. This shift is quantified by the Generalized Polarization (GP) value.[15]

Protocol:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) with the desired lipid composition (e.g., POPC) with and without this compound.

-

Laurdan Labeling: Incorporate Laurdan into the vesicles at a molar ratio of 1:500 (probe:lipid).

-

Spectrofluorometry: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (characteristic of the ordered phase) and 490 nm (characteristic of the disordered phase), upon excitation at 350 nm.

-

GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value indicates a more ordered, less fluid membrane.[16]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane. A decrease in fluidity restricts the probe's movement, leading to a higher anisotropy value. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe.

Protocol:

-

Vesicle Preparation: Prepare LUVs with the desired lipid composition, with and without this compound.

-

DPH Labeling: Incorporate DPH into the vesicles at a molar ratio of 1:1000 (probe:lipid).

-

Anisotropy Measurement: Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the fluorescence emission intensity through vertical (IVV) and horizontal (IVH) polarizers (e.g., at 430 nm). A correction factor, G = IHV / IHH, is also determined.

-

Anisotropy (r) Calculation: Calculate the anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Higher anisotropy values correspond to lower membrane fluidity.

The following diagram outlines the general workflow for these fluorescence-based experiments.

Visualization of Ceramide-Rich Domains using Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of supported lipid bilayers with high resolution, enabling the identification of phase-separated domains.

Protocol:

-

Supported Lipid Bilayer (SLB) Formation: Prepare SLBs on a mica substrate using the vesicle fusion method with a lipid mixture containing this compound.

-

AFM Imaging: Image the SLB in tapping mode in a liquid cell to minimize damage to the bilayer.

-

Domain Analysis: Ceramide-rich domains will appear as elevated regions in the topography images due to the increased order and thickness of the gel-phase lipids. Analyze the size, shape, and distribution of these domains.

Summary of Quantitative Data

The following tables summarize quantitative data on the biophysical effects of ceramides on model membranes.

Table 1: Effect of Ceramide on Membrane Fluidity and Order

| Experimental Parameter | Control (No Ceramide) | With Ceramide | Technique | Reference |

| Laurdan GP | -0.14 (Liquid Disordered) | > 0.4 (Gel/Ordered) | Spectrofluorometry | [14][15] |

| Fluorescence Anisotropy (DPH) | ~0.12 (Liquid Disordered) | > 0.25 (Gel/Ordered) | Fluorescence Anisotropy | [14][15] |

| Diffusion Coefficient (Perylene) | 4.2 ± 0.8 µm²/s | 2.8 ± 0.8 µm²/s | FRAP | [17] |

Table 2: Properties of Ceramide-Rich Platforms (CRPs)

| Property | Value | Technique | Reference |

| Average Diameter | ~75 nm | dSTORM | [8] |

| Ceramide Molecules per Platform | ≥ 20 | dSTORM | [8] |

| Phase State | Gel-like | AFM, FCS | [9] |

Conclusion

This compound serves as a potent modulator of membrane biophysics, inducing a more ordered, less fluid state through the formation of ceramide-rich platforms. These biophysical changes are fundamental to its role in cellular signaling, particularly in the initiation of apoptosis. The experimental protocols detailed herein provide a robust framework for researchers to investigate the multifaceted effects of this compound and other bioactive lipids on membrane structure and function. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting diseases where ceramide metabolism is dysregulated.

References

- 1. Ceramide Domains in Health and Disease: A Biophysical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.ist.utl.pt [web.ist.utl.pt]

- 4. mdpi.com [mdpi.com]

- 5. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: An In-depth Technical Guide to the Intracellular Localization of Exogenous C10 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Exogenous short-chain ceramides, such as C10 ceramide (N-decanoyl-sphingosine), are valuable tools for studying these pathways due to their cell permeability. Understanding the precise intracellular localization of these molecules is paramount to elucidating their mechanisms of action and for the development of ceramide-based therapeutics. This technical guide provides a comprehensive overview of the intracellular trafficking of exogenous this compound, its accumulation in key organelles, and the subsequent signaling cascades it initiates.

Data Presentation: Quantitative Analysis of this compound Uptake and Metabolism

The uptake and subsequent metabolic fate of exogenous this compound are crucial determinants of its biological activity. The following table summarizes quantitative data on the incorporation and metabolism of radiolabeled this compound in HeLa cells, providing a comparative perspective with other short-chain ceramides.

| Time (hours) | C10-Ceramide Uptake (nmol/mg total protein) | C10-Ceramide Remaining (%) | C10-Ceramide Metabolized to Sphingomyelin (B164518) (%) | C10-Ceramide Metabolized to Glucosylceramide (%) | Other Metabolites (%) |

| 3 | ~1.5 | ~80 | ~15 | ~3 | ~2 |

| 6 | ~2.0 | ~70 | ~20 | ~5 | ~5 |

| 24 | ~2.5 | ~45 | ~30 | ~15 | ~10 |

Data adapted from a study on the metabolic conversion of radiolabeled ceramides in HeLa cells. The study used [³H]sphingosine labeled ceramides delivered via cholesteryl phosphocholine (B91661) complexes[1].

Intracellular Localization and Trafficking

Upon entering the cell, exogenous this compound is not static but undergoes dynamic trafficking to various subcellular compartments, primarily the Golgi apparatus, the endoplasmic reticulum (ER), and mitochondria.

Golgi Apparatus: The Golgi is a central hub for the metabolism of this compound. Here, it can be converted to sphingomyelin by sphingomyelin synthase or to glucosylceramide by glucosylceramide synthase[2][3][4][5]. The transport of ceramide from the ER to the Golgi is a critical step, often mediated by the ceramide transfer protein (CERT)[2][3][4].

Endoplasmic Reticulum (ER): The ER is a primary site for the de novo synthesis of ceramides and can also be a destination for exogenous ceramides. Accumulation of ceramides in the ER can lead to ER stress, a condition that triggers the unfolded protein response (UPR) and can ultimately lead to apoptosis[6][7][8][9][10]. Mechanistically, ceramide accumulation can disrupt ER calcium homeostasis, a key trigger for the UPR[7].

Mitochondria: Mitochondria are key targets for the pro-apoptotic effects of this compound. Accumulation of ceramide in the mitochondrial membrane can lead to mitochondrial dysfunction, including the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c[11][12][13][14][15][16].

Experimental Protocols

Visualization of this compound Localization by Fluorescence Microscopy

This protocol describes the use of a fluorescently labeled this compound analog, such as BODIPY-C10 ceramide, to visualize its subcellular localization in live or fixed cells.

Materials:

-

BODIPY-C10 ceramide stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

Mounting medium

-

Confocal or fluorescence microscope with appropriate filter sets for BODIPY dye (Excitation/Emission: ~505/515 nm)

Live-Cell Imaging Protocol:

-

Culture cells to 50-70% confluency on glass-bottom dishes.

-

Prepare a working solution of BODIPY-C10 ceramide at a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.

-

Wash the cells once with pre-warmed live-cell imaging medium.

-

Add the BODIPY-C10 ceramide working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber.

Fixed-Cell Imaging Protocol:

-

Culture cells on coverslips to 50-70% confluency.

-

Treat cells with unlabeled this compound for the desired time and concentration.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for co-staining with antibodies).

-

Incubate with a primary antibody against an organelle marker (e.g., Giantin for Golgi, Calnexin for ER, Tom20 for mitochondria) followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a confocal microscope.

Subcellular Fractionation for this compound Analysis

This protocol allows for the isolation of different organelles to quantify the amount of this compound in each fraction using techniques like mass spectrometry.

Materials:

-

Cell culture plates (10 cm) with cells treated with this compound

-

Cell scrapers

-

Fractionation buffer (e.g., 250 mM sucrose (B13894), 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Reagents for lipid extraction (e.g., chloroform, methanol)

Protocol:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold fractionation buffer.

-

Allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Collect the supernatant, which contains the cytosol and microsomes (including ER and Golgi).

-

To separate the ER and Golgi, the supernatant from step 8 can be further fractionated using a sucrose density gradient centrifugation.

-

For the membrane fraction (containing ER and Golgi), centrifuge the supernatant from step 8 at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

-

From each fraction (nuclei, mitochondria, cytosol, microsomes), extract lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

Analyze the lipid extracts by mass spectrometry to quantify this compound.

Lipidomics Analysis of this compound

This protocol outlines the general steps for quantifying this compound from subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Lipid extracts from subcellular fractions

-

Internal standard (e.g., C17-ceramide)

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

To the lipid extract from each subcellular fraction, add a known amount of an internal standard (e.g., C17-ceramide) to correct for sample loss and ionization efficiency differences.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

-

LC Separation:

-

Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18 reverse-phase column) to separate the different lipid species.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

-

Signaling Pathways and Visualizations

Exogenous this compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. Key events include ER stress and the subsequent activation of a caspase cascade.

This compound-Induced ER Stress and Apoptosis

Accumulation of this compound in the ER disrupts calcium homeostasis, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling pathways.

This compound-Induced Mitochondrial Apoptosis Pathway

This compound translocates to the mitochondria, where it can directly or indirectly lead to mitochondrial outer membrane permeabilization (MOMP). This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Experimental Workflow: Subcellular Fractionation and Lipidomics

The following diagram illustrates the workflow for quantifying this compound in different subcellular compartments.

Conclusion

Exogenous this compound serves as a powerful tool to investigate the complex roles of ceramides in cellular signaling. Its intracellular journey to the Golgi, ER, and mitochondria triggers distinct metabolic and signaling events that are critical for determining cell fate. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of modulating ceramide signaling. A thorough understanding of the subcellular localization and downstream effects of this compound is essential for the rational design of novel therapeutics targeting ceramide-mediated pathways in various diseases, including cancer.

References

- 1. Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C10orf76–PI4KB axis orchestrates CERT-mediated ceramide trafficking to the distal Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dysfunctional Pro-Ceramide, ER Stress, and Insulin/IGF Signaling Networks with Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. citedrive.com [citedrive.com]

- 11. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial ceramide increases in UV-irradiated HeLa cells and is mainly derived from hydrolysis of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

C10 Ceramide and Protein Kinase C (PKC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of lipid second messengers, are pivotal regulators of cellular processes including proliferation, apoptosis, and stress responses. This technical guide delves into the intricate interaction between a specific N-acyl chain length ceramide, C10 ceramide, and the protein kinase C (PKC) family of serine/threonine kinases. It aims to provide a comprehensive resource on the isoform-specific interactions, the consequent modulation of PKC activity, and the downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these interactions, and visualizes the complex signaling pathways.

Introduction: The Ceramide-PKC Axis

Ceramides are generated in response to various extracellular stimuli and cellular stresses, acting as critical signaling molecules. Protein kinase C (PKC) represents a family of enzymes that play crucial roles in a multitude of signal transduction pathways. The interaction between ceramides and PKC is a complex and isoform-specific phenomenon that can lead to either activation or inhibition of the kinase, thereby influencing cell fate decisions. Understanding the nuances of how different ceramide species, such as this compound, engage with specific PKC isoforms is of paramount importance for deciphering cellular signaling networks and for the development of targeted therapeutics.

Isoform-Specific Interactions of Ceramide with PKC

Research has demonstrated that ceramides do not interact uniformly with all PKC isoforms. The nature of this interaction is highly specific, leading to distinct functional outcomes. While much of the literature uses short-chain, cell-permeable ceramides like C2 or C6 for experimental purposes, the fundamental principles of these interactions are considered relevant to other ceramide species like C10.

Key Findings:

-